3-fluoro-N-(piperidin-4-yl)benzamide
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Overview
Description
3-Fluoro-N-(piperidin-4-yl)benzamide is a chemical compound with the molecular formula C12H15FN2O and a molecular weight of 222.26 . It is used for proteomics research .
Synthesis Analysis
The synthesis of N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives, which are similar to the compound , has been described in the literature . The process involves the use of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives. The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a piperidine ring, a benzamide group, and a fluorine atom . Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the retrieved sources, piperidine derivatives are known to undergo intra- and intermolecular reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis
This compound has a molecular weight of 222.26 . Further physical and chemical properties are not detailed in the retrieved sources.Scientific Research Applications
1. Cancer Research
- ALK Inhibitor for Cancer Treatment : A study by Teffera et al. (2013) focused on a compound structurally related to 3-fluoro-N-(piperidin-4-yl)benzamide, designated as Compound 1. This compound was investigated as a potential anaplastic lymphoma kinase (ALK) inhibitor for cancer treatment. The study explored its pharmacokinetics, highlighting how hydrolysis-mediated clearance impacts its efficacy (Teffera et al., 2013).
2. Antimicrobial Activity
- Antimicrobial Derivatives : Anuse et al. (2019) reported on substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives with antimicrobial properties. These compounds, derived from a structural class similar to this compound, exhibited notable activity against resistant bacterial strains (Anuse et al., 2019).
3. Antipsychotic Potential
- Multireceptor Antipsychotics : A series of benzamides, including 3-(4-(4-(6-fluorobenzo[d]isoxazol-3-yl)-piperidin-1-yl)butoxy)-N-methylbenzamide, was synthesized by Yang et al. (2016). These compounds were evaluated as potential antipsychotics due to their potent dopamine D2 and serotonin 5-HT1A and 5-HT2A receptor properties (Yang et al., 2016).
4. Pharmacokinetic Studies
- Pharmacokinetic Monitoring in Dogs : A study by Ping et al. (2021) involved the development of a method for quantitative determination of N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide in dog plasma. This research is relevant for understanding the pharmacokinetics of similar compounds (Ping et al., 2021).
5. Neurology and Pain Management
- δ-Opioid Mechanisms for Analgesia : Nozaki et al. (2012) investigated δ-opioid agonists, including N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4′-piperidine]-4-yl) benzamide (ADL5859), for their analgesic effects and potential in chronic pain treatment. These findings contribute to the understanding of pain management mechanisms related to compounds like this compound (Nozaki et al., 2012).
6. Neuropharmacology
- Presynaptic Choline Transporter Inhibitors : Bollinger et al. (2015) synthesized a series of 4-methoxy-3-(piperidin-4-yl) benzamides as inhibitors of the presynaptic choline transporter, which could have implications for neuropharmacology (Bollinger et al., 2015).
7. Alzheimer's Disease Research
- Serotonin 1A Receptors in Alzheimer's : Kepe et al. (2006) used 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, a compound with a similar structure, to study serotonin 1A receptors in Alzheimer's disease patients. This research provides insights into neurodegenerative disease mechanisms (Kepe et al., 2006).
Future Directions
The future directions for research on 3-fluoro-N-(piperidin-4-yl)benzamide and similar compounds could involve further exploration of their synthesis, characterization, and potential applications in the pharmaceutical industry . The design and development of new drugs with potential antimicrobial activity are needed, and modification of the structure of existing drug molecules could improve their antimicrobial activity .
Mechanism of Action
Target of Action
Similar compounds with a piperidine nucleus have been found to interact with various receptors and enzymes, including serotonergic and dopaminergic receptors .
Mode of Action
It is suggested that the compound may interact with its targets through hydrogen bonding and pi-pi interactions . This interaction could lead to changes in the conformation or function of the target, thereby exerting its effects.
Biochemical Pathways
Similar compounds have been found to exhibit various biological activities, including analgesic, anticonvulsant, antipsychotic, anticancer, and antimicrobial activities . These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
The compound’s physical properties, such as its predicted melting point of 15249°C and boiling point of 3769°C at 760 mmHg, suggest that it may have good bioavailability .
Result of Action
Similar compounds have been found to exhibit antibacterial activity, suggesting that 3-fluoro-n-(piperidin-4-yl)benzamide may also have antimicrobial effects .
Biochemical Analysis
Biochemical Properties
3-fluoro-N-(piperidin-4-yl)benzamide is a solid substance with a predicted melting point of 152.49°C and a boiling point of approximately 376.9°C at 760 mmHg . Its density is predicted to be around 1.2 g/cm3 .
Cellular Effects
Related compounds have shown significant inhibitory bioactivity in HepG2 cells .
Molecular Mechanism
Related compounds have been found to exhibit various biological activities, such as antimicrobial and antiproliferative effects .
Temporal Effects in Laboratory Settings
Related compounds have been synthesized with yields ranging from 55% to 92% in relatively short reaction times .
Properties
IUPAC Name |
3-fluoro-N-piperidin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O/c13-10-3-1-2-9(8-10)12(16)15-11-4-6-14-7-5-11/h1-3,8,11,14H,4-7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMMEPFBBQOIBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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